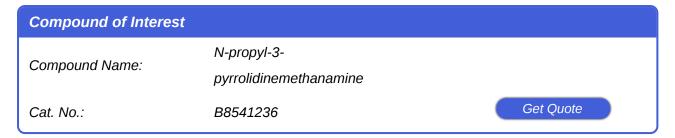


Application Note: Quantitative Analysis of N-propyl-3-pyrrolidinemethanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-3-pyrrolidinemethanamine is a substituted pyrrolidine derivative, a class of compounds with significant interest in pharmaceutical development due to their presence in many biologically active molecules.[1][2] Accurate and reliable quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note provides detailed protocols for the quantitative determination of **N-propyl-3-pyrrolidinemethanamine** in relevant matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of **N-propyl-3-pyrrolidinemethanamine**: GC-MS and HPLC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds.[4] For polar analytes like **N-propyl-3-pyrrolidinemethanamine**, derivatization is often employed to improve volatility and chromatographic peak shape.[1]



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar compounds in complex matrices without the need for derivatization.[5]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on data reported for structurally similar N-alkylated pyrrolidines and aliphatic amines and should be validated for the specific application.[6][7][8][9]

Parameter	Gas Chromatography- Mass Spectrometry (GC- MS)	Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)	0.1 - 1 ng/mL	0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL	0.05 - 2 ng/mL
Linearity Range	5 - 1000 ng/mL (R ² > 0.995)	0.1 - 500 ng/mL (R ² > 0.998)
Accuracy (Recovery)	85 - 110%	90 - 115%
Precision (RSD)	< 15%	< 10%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of **N-propyl-3- pyrrolidinemethanamine** using GC-MS following liquid-liquid extraction and optional derivatization.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 1.0 mL of the sample (e.g., in an aqueous matrix), add 100 μL of an appropriate internal standard solution (e.g., deuterated **N-propyl-3-pyrrolidinemethanamine**).



- Add 1.0 mL of 1 M sodium hydroxide to basify the sample to a pH > 10.
- Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of ethyl acetate for direct GC-MS analysis or proceed to derivatization.
- 2. Derivatization (Optional, for improved peak shape and sensitivity)
- To the dried residue from step 7 of sample preparation, add 50 μ L of anhydrous pyridine and 50 μ L of isobutyl chloroformate.[1]
- Vortex the mixture for 1 minute.
- Incubate at 60°C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Evaporate the reagents to dryness under a gentle stream of nitrogen.
- Reconstitute the derivatized residue in 100 μL of ethyl acetate for GC-MS analysis.
- 3. GC-MS Instrumental Conditions
- Gas Chromatograph: Agilent 7890B GC or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Injector Temperature: 280°C
- Injection Volume: 1 μL (splitless)



Oven Temperature Program:

Initial temperature: 80°C, hold for 1 minute

Ramp: 15°C/min to 280°C

Hold at 280°C for 5 minutes

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Mass Spectrometer: Agilent 5977B MSD or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

• Source Temperature: 230°C

Quadrupole Temperature: 150°C

Acquisition Mode: Selected Ion Monitoring (SIM)

- Target lons for N-propyl-3-pyrrolidinemethanamine (underivatized):m/z 142 (M+), 98,
 84, 70 (to be confirmed with a standard)
- Target Ions for Derivatized Analyte: To be determined based on the mass spectrum of the derivatized standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective method for the direct quantification of **N-propyl-3-pyrrolidinemethanamine** using LC-MS/MS.

- 1. Sample Preparation (Protein Precipitation for Biological Samples)
- To 100 μL of the sample (e.g., plasma or urine), add 10 μL of an appropriate internal standard solution (e.g., deuterated **N-propyl-3-pyrrolidinemethanamine**).
- Add 300 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.



- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis. For other liquid samples, a simple dilution with the mobile phase may be sufficient.[3]
- 2. LC-MS/MS Instrumental Conditions
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm) or equivalent
- Column Temperature: 40°C
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient Program:
 - o 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - o 6.1-8 min: 5% B
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)



Gas Temperature: 300°C

• Gas Flow: 8 L/min

Nebulizer: 35 psi

Sheath Gas Temperature: 350°C

• Sheath Gas Flow: 11 L/min

Capillary Voltage: 3500 V

Acquisition Mode: Multiple Reaction Monitoring (MRM)

- Precursor Ion (Q1) for N-propyl-3-pyrrolidinemethanamine:m/z 143.2 [M+H]+
- Product Ions (Q3): To be determined by infusing a standard solution and optimizing collision energy. Potential product ions could include fragments corresponding to the loss of the propyl group or cleavage of the pyrrolidine ring.

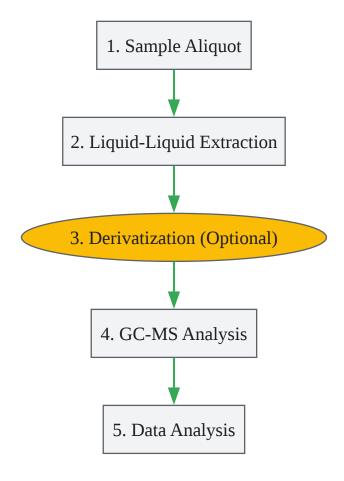
Visualizations



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Caption: Overall analytical workflow for the quantification of **N-propyl-3-pyrrolidinemethanamine**.

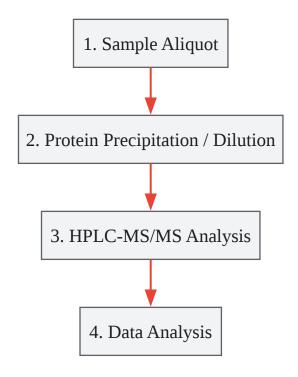




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Caption: GC-MS sample preparation and analysis workflow.





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Caption: HPLC-MS/MS sample preparation and analysis workflow.

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